3-(2-Thiomethylphenyl)-4'-trifluoromethylpropiophenone
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Description
“3-(2-Thiomethylphenyl)-4’-trifluoromethylpropiophenone” is an aromatic ketone consisting of an alkyl chain, a phenyl ring, and a carbonyl group. It is a thiophene-based analog, which has been of interest to a growing number of scientists as a potential class of biologically active compounds .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “3-(2-Thiomethylphenyl)-4’-trifluoromethylpropiophenone”, often involves heterocyclization of various substrates . In one reaction, 2-bromo-3,3,3-trifluoropropene and benzylthiols under SN2’ mechanism gained 2-bromo-3,3-difluoroallyl benzyl sulfide. Then, 3,3-difluoroallyl benzyl sulfide suffers deprotonation at the benzylic position, followed by [2,3] sigmatropic rearrangement to deliver the gem-difluorohomopropargyl thiolate .Molecular Structure Analysis
The molecular structure of “3-(2-Thiomethylphenyl)-4’-trifluoromethylpropiophenone” includes a thiophene ring, which is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . It also contains a trifluoromethyl group and a propiophenone group.Scientific Research Applications
Crystal and Molecular Structure Analysis
The compound's isomers, such as 3′,4′-difluoro-2-hydroxyiminopropiophenone, have been studied for their differing biological activities. Research on the crystal and molecular structure of these isomers has contributed to the understanding of their physical and chemical properties, which is crucial in the field of medicinal chemistry and material science (Allen, Trotter, & Rogers, 1971).
Synthesis and Structure-Activity Relationships
Studies have explored the synthesis and structure-activity relationships of derivatives of 2-hydroxypropionanilides, including those with substituted thio and trifluoromethyl groups. This research is vital for the development of novel compounds with potential pharmacological applications, particularly as antiandrogens (Tucker, Crook, & Chesterson, 1988).
Catalytic Reactions and Molecular Transformations
Research on 2-Hydroxy-2-methylpropiophenone, a closely related compound, has demonstrated its role in palladium-catalyzed reactions leading to multiple arylation through C-C and C-H bond cleavages. Such studies are essential in the field of organic chemistry, contributing to the development of new synthetic methodologies (Wakui et al., 2004).
Polymer Chemistry
The compound and its derivatives have applications in polymer chemistry. Studies have reported on the protection and polymerization of functional monomers, including vinylacetophenones and propiophenones, which are key for creating advanced polymeric materials with specific properties (Hirao, Kato, & Nakahama, 1992).
Material Science
Research into novel polymers containing multi-substituted pentaphenylene moieties, involving trifluoromethyl-activated bisfluoro monomers, has implications in material science, particularly for creating materials with unique thermal and optical properties (Liaw et al., 2007).
Properties
IUPAC Name |
3-(2-methylsulfanylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3OS/c1-22-16-5-3-2-4-13(16)8-11-15(21)12-6-9-14(10-7-12)17(18,19)20/h2-7,9-10H,8,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKKXZARIBHLNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644338 |
Source
|
Record name | 3-[2-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-28-4 |
Source
|
Record name | 1-Propanone, 3-[2-(methylthio)phenyl]-1-[4-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898780-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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